molecular formula C39H38ClN2NaO6S2 B1609151 Acid green 22 CAS No. 5863-51-4

Acid green 22

Cat. No.: B1609151
CAS No.: 5863-51-4
M. Wt: 753.3 g/mol
InChI Key: AYQGOOLZDOHXAY-UHFFFAOYSA-M
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Description

Acid Green 22, also known as Acid Brilliant Green BS, is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant green color and is widely used in various industries, including textiles, cosmetics, and biological staining .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 22 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments to facilitate the diazotization process. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Acid Green 22 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding leuco form, which is colorless.

    Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.

Major Products Formed:

Scientific Research Applications

Acid Green 22 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Green 22 involves its interaction with specific molecular targets. In biological staining, the dye binds to cellular components, allowing for visualization under a microscope. The binding is often facilitated by electrostatic interactions between the negatively charged dye molecules and positively charged cellular structures. In industrial applications, the dye molecules interact with the fibers through similar electrostatic interactions, ensuring strong and durable coloration .

Comparison with Similar Compounds

  • Acid Green 16
  • Acid Green 25
  • Acid Green 27

Comparison: Acid Green 22 is unique in its vibrant green color and its specific applications in biological staining and textile dyeing. Compared to other similar compounds, this compound offers superior lightfastness and color stability, making it a preferred choice in various industries. Its chemical structure also allows for versatile modifications, enabling its use in a wide range of applications .

Properties

CAS No.

5863-51-4

Molecular Formula

C39H38ClN2NaO6S2

Molecular Weight

753.3 g/mol

IUPAC Name

sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate

InChI

InChI=1S/C39H39ClN2O6S2.Na/c1-5-41(25-29-11-9-13-33(23-29)49(43,44)45)31-17-19-35(27(3)21-31)39(37-15-7-8-16-38(37)40)36-20-18-32(22-28(36)4)42(6-2)26-30-12-10-14-34(24-30)50(46,47)48;/h7-24H,5-6,25-26H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

AYQGOOLZDOHXAY-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=CC=C5Cl)C.[Na+]

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=CC=C5Cl)C.[Na+]

5863-51-4

Origin of Product

United States

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